REACTION_CXSMILES
|
[Br:1][C:2]1[C:3](=[O:16])[C:4]2[C:9]([C:10](=[O:13])[C:11]=1Br)=[C:8]([O:14][CH3:15])[CH:7]=[CH:6][CH:5]=2.[NH3:17]>O1CCCC1>[NH2:17][C:11]1[C:10](=[O:13])[C:9]2[C:4]([C:3](=[O:16])[C:2]=1[Br:1])=[CH:5][CH:6]=[CH:7][C:8]=2[O:14][CH3:15]
|
Name
|
2,3-dibromo-1,4-dihydro-1,4-dioxo-5-methoxynaphthalene
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C(C2=CC=CC(=C2C(C1Br)=O)OC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The raw product obtained
|
Type
|
CUSTOM
|
Details
|
after evaporation of the solvent
|
Type
|
CUSTOM
|
Details
|
is purified on cake (support: silica; eluant: dichloromethane/heptane, 80/20)
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(C2=C(C=CC=C2C(C1Br)=O)OC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 347.3 g | |
YIELD: PERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |